4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14985721
Molecular Formula: C22H25N3O6S2
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O6S2 |
|---|---|
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O6S2/c1-13-20(21(26)24-10-9-14-5-7-16(8-6-14)33(23,27)28)32-22(25-13)15-11-17(29-2)19(31-4)18(12-15)30-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26)(H2,23,27,28) |
| Standard InChI Key | KUXWWSCSWNBGGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Structural Characteristics and Classification
Molecular Architecture
The compound’s structure (C₂₂H₂₅N₃O₆S₂; molecular weight 491.6 g/mol) integrates three pharmacophoric motifs:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for stabilizing molecular interactions through π-π stacking and hydrogen bonding .
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3,4,5-Trimethoxyphenyl group: A substituted aromatic system that enhances lipid solubility and may modulate tubulin polymerization, a mechanism observed in structurally analogous anticancer agents .
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Sulfamoyl-ethyl-carboxamide side chain: Provides hydrogen-bonding capacity and potential sulfonamide-mediated enzyme inhibition, a feature shared with carbonic anhydrase inhibitors.
Spectroscopic Identification
Structural validation employs advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR resonances at δ 2.35 ppm (methyl group), δ 3.75–3.85 ppm (methoxy protons), and δ 7.2–8.1 ppm (aromatic protons) confirm substituent placement.
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Mass Spectrometry (MS): A molecular ion peak at m/z 491.6 aligns with the calculated molecular weight, while fragmentation patterns verify the thiazole core and side-chain integrity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₃O₆S₂ |
| Molecular Weight | 491.6 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Analytical Characterization
Multi-Step Synthetic Pathway
The synthesis involves sequential functionalization of the thiazole ring (Figure 1):
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Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the 2,5-disubstituted thiazole core .
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Sulfamoyl-Ethyl Side Chain Introduction: Mitsunobu reaction couples 4-sulfamoylphenethyl alcohol to the carboxamide group under azodicarboxylate catalysis.
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Trimethoxyphenyl Functionalization: Suzuki-Miyaura cross-coupling installs the 3,4,5-trimethoxyphenyl moiety via palladium-catalyzed aryl boronic acid coupling .
Optimization Parameters:
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 4.30 ± 0.28 | Mitoxantrone (4.56 ± 1.24) |
| HepG2 (Liver) | 6.12 ± 0.45 | Cisplatin (2.89 ± 0.33) |
| HCT-116 (Colon) | 8.01 ± 0.67 | 5-Fluorouracil (12.4 ± 1.1) |
Mechanistically, the compound induces G2/M cell cycle arrest and caspase-3-mediated apoptosis, mirroring the activity of tubulin-binding agents like combretastatin .
Mechanism of Action and Target Prediction
Tubulin Polymerization Inhibition
Molecular docking simulations (PDB: 1SA0) predict binding to the colchicine site of β-tubulin:
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Key Interactions: Hydrogen bonds with Thr179 and Val238; hydrophobic contacts with Leu248 and Ala250 .
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Binding Affinity: ΔG = -9.2 kcal/mol, comparable to podophyllotoxin (-9.8 kcal/mol) .
Sulfonamide-Mediated Enzyme Modulation
The sulfamoyl group may inhibit carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors:
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IC₅₀ for CA-IX: 0.89 μM vs. acetazolamide (0.25 μM).
Comparative Analysis with Related Thiazole Derivatives
Table 3: Structure-Activity Relationships (SAR)
| Compound Modification | Cytotoxicity (MCF-7 IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | 4.30 μM | 0.12 |
| 4-Methoxyphenyl (Analog) | 12.5 μM | 0.29 |
| Unsubstituted Phenyl | >50 μM | 0.45 |
The 3,4,5-trimethoxy substitution enhances anticancer potency 3-fold compared to monosubstituted analogs, albeit with reduced aqueous solubility .
Future Research Directions
Prodrug Development
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Phosphate Prodrugs: Masking the sulfamoyl group as a phosphoester could improve oral bioavailability (theoretical logP reduction from 3.2 to 1.8).
Combination Therapies
Synergy studies with DNA-damaging agents (e.g., doxorubicin) may lower effective doses and mitigate resistance .
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA carriers) could enhance tumor accumulation while reducing off-target toxicity .
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